

Mass spectrometry analysis of compounds synthesized with 3-Phenoxypropyl bromide

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Compound of Interest

Compound Name: 3-Phenoxypropyl bromide

Cat. No.: B1583762

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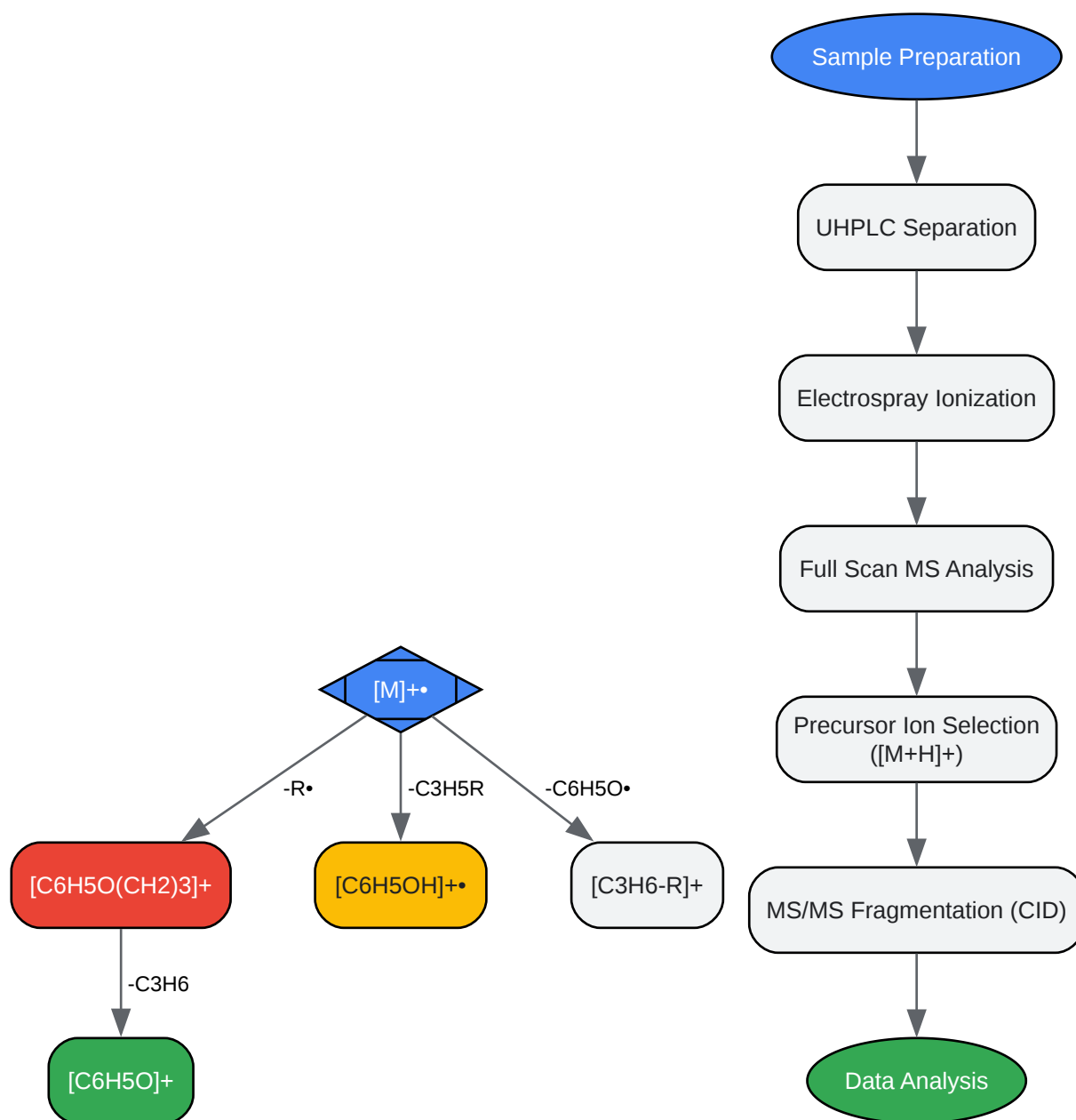
Mass Spectrometry of 3-Phenoxypropyl Derivatives: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the mass spectral behavior of synthesized compounds is crucial for structural confirmation, purity assessment, and metabolite identification. **3-Phenoxypropyl bromide** is a common building block in the synthesis of a variety of biologically active molecules, introducing the stable phenoxypropyl moiety.^{[1][2]} This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of compounds synthesized using **3-phenoxypropyl bromide**, supported by experimental data and detailed methodologies.

Predicted Fragmentation Pathways

The mass spectrometric fragmentation of molecules containing the 3-phenoxypropyl group is primarily dictated by the cleavage of the ether bond and fragmentation within the propyl chain. The most characteristic fragmentation is the cleavage of the C-O ether bond, which can occur in two ways, leading to either a phenoxy radical and a propyl-substituted cation or a phenol fragment and a propene-substituted cation. Alpha-cleavage adjacent to any functional group introduced at the end of the propyl chain will also be a dominant fragmentation pathway.

A proposed fragmentation pathway for a generic 3-phenoxypropyl derivative is outlined below.



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References

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- 2. Benzene, (3-bromopropoxy)- [webbook.nist.gov]
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